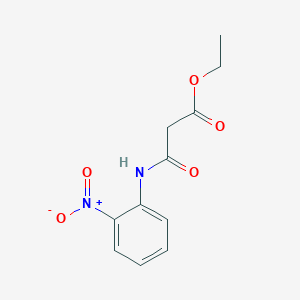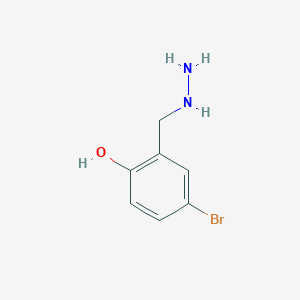
Salfaprodil
Overview
Description
Preparation Methods
Salfaprodil can be synthesized through various methods, including anti-solvent solventing-out crystallization, cooling crystallization, and evaporative crystallization. One method involves dissolving this compound in water, stirring and raising the temperature until it is completely dissolved, then concentrating under reduced pressure until the product is dried . Another method involves adding this compound to water for injection, filtering, adjusting the pH with an aqueous alkaline substance, and then freeze-drying the solution to obtain this compound freeze-dried powder .
Chemical Reactions Analysis
Salfaprodil undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed reaction conditions are not widely documented.
Reduction: Similar to oxidation, reduction reactions involving this compound are not extensively detailed in the literature.
Substitution: this compound can undergo substitution reactions, particularly involving its functional groups
Scientific Research Applications
Salfaprodil has garnered significant interest in the field of neuroprotection and neurodegenerative diseases. It primarily targets NMDA receptors in the brain, which are implicated in a wide range of neurological conditions. This compound shows promise in protecting neurons from excitotoxicity, a phenomenon where excessive stimulation by neurotransmitters such as glutamate leads to neuronal injury and death . Preclinical studies have demonstrated its potential in reducing neuronal damage and improving outcomes in animal models of stroke and traumatic brain injury . Early-phase clinical trials are currently underway to assess its safety, tolerability, and efficacy in humans .
Mechanism of Action
Salfaprodil operates through a mechanism of action centered on its ability to modulate NMDA receptors. NMDA receptors play a crucial role in synaptic plasticity and memory function. overactivation of these receptors can lead to excitotoxicity, contributing to neuronal damage and cell death. By inhibiting these receptors, this compound helps to prevent the cascade of events that leads to excitotoxicity . The drug specifically targets the NR2B subunit of the NMDA receptor, which is heavily involved in pathological conditions without significantly affecting the physiological functions of NMDA receptors in normal synaptic transmission .
Comparison with Similar Compounds
Salfaprodil is unique in its selective inhibition of the NR2B subunit of the NMDA receptor. Similar compounds include:
Ifenprodil: Another GluN2B-selective antagonist, known for its neuroprotective properties.
Memantine: A non-selective NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
Ketamine: A non-selective NMDA receptor antagonist with anesthetic and antidepressant properties.
This compound’s selective inhibition reduces the likelihood of side effects commonly associated with non-selective NMDA receptor antagonists, such as cognitive impairment and hallucinations .
Properties
IUPAC Name |
potassium;2-hydroxy-5-[[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]methylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F7NO3.K/c16-10-7(11(17)13(19)9(12(10)18)15(20,21)22)4-23-5-1-2-8(24)6(3-5)14(25)26;/h1-3,23-24H,4H2,(H,25,26);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOANMLPWLPVSW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NCC2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F)C(=O)[O-])O.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7F7KNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916214-57-8 | |
| Record name | Nelonemdaz potassium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0916214578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NELONEMDAZ POTASSIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88K8GIF4C1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-(chloromethyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3058697.png)
![Bicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B3058700.png)
![N-[4-(allyloxy)benzyl]-N-methylamine](/img/structure/B3058701.png)
